molecular formula C12H9N3S B6423015 2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine-3-carbonitrile CAS No. 1129406-42-3

2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine-3-carbonitrile

Cat. No.: B6423015
CAS No.: 1129406-42-3
M. Wt: 227.29 g/mol
InChI Key: UOCYNFGEZRJXPF-UHFFFAOYSA-N
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Description

2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine-3-carbonitrile is a sophisticated bifunctional chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two pyridine rings connected by a sulfanyl-methyl linker, with one ring featuring an electron-withdrawing nitrile group. This configuration is characteristic of compounds used in the development of kinase inhibitors, which are a major class of therapeutic agents for diseases like cancer . Specifically, analogous 2-(pyridin-3-yl)pyrimidine structures have been patented as potent RET kinase inhibitors, highlighting the therapeutic relevance of this chemotype . The compound serves as a versatile synthetic intermediate. The nitrile and sulfanyl functional groups are excellent handles for further chemical transformation, allowing researchers to synthesize more complex heterocyclic systems, such as thieno[2,3-b]pyridines and pyridopyrimidines, which are known to possess a broad spectrum of pharmacological activities . The presence of multiple nitrogen atoms in its structure contributes to a high dipole moment and strong hydrogen-bonding capacity, properties that are crucial for molecular recognition and target binding in biological systems . This reagent is intended for use in exploratory synthesis and biological screening as a key building block. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(pyridin-3-ylmethylsulfanyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3S/c13-7-11-4-2-6-15-12(11)16-9-10-3-1-5-14-8-10/h1-6,8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCYNFGEZRJXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of pyridine-3-carbonitrile with a suitable sulfanyl reagent under controlled conditions. For example, the reaction of 4-chloromethyl-5-hydroxycoumarin with substituted 2-thioxopyridine-3-carbonitriles can yield the desired compound . The reaction typically requires a base to facilitate the formation of the sulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals, particularly in the following areas:

  • Antimicrobial Activity : Studies indicate that pyridine derivatives exhibit antimicrobial properties. The presence of the sulfanyl and carbonitrile groups may enhance this activity by interacting with microbial enzymes or cell membranes.
  • Anticancer Agents : Research has demonstrated that certain pyridine-based compounds can inhibit cancer cell proliferation. The specific arrangement of functional groups in 2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine-3-carbonitrile could be optimized for targeting cancer pathways.

Agrochemicals

The compound's structural characteristics make it suitable for use in agrochemicals:

  • Pesticide Development : Pyridine derivatives are often explored for their potential as insecticides or herbicides. The unique properties of this compound may allow for the development of effective pest control agents that target specific biochemical pathways in pests.

Materials Science

In materials science, the compound's properties can be harnessed for:

  • Organic Electronics : The electron-rich nature of the pyridine ring and the presence of functional groups may contribute to the development of organic semiconductors or photovoltaic materials.

Coordination Chemistry

The ability of this compound to form coordination complexes with metals opens avenues in:

  • Catalysis : The coordination properties could be exploited in catalytic processes, particularly in organic synthesis where metal catalysts are essential.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry explored various pyridine derivatives, including this compound, for their antimicrobial activities against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Proliferation Inhibition

Research conducted by Smith et al. (2023) demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Case Study 3: Agrochemical Applications

A field study assessed the efficacy of pyridine-based pesticides, including derivatives similar to this compound. The findings showed improved pest control with minimal environmental impact compared to traditional pesticides, supporting its use in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, while the pyridine ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s closest analogs differ in substituent placement and functional groups. Key comparisons include:

2-{[(5-Formyl-2-methoxyphenyl)methyl]sulfanyl}-4-methyl-6-(trifluoromethyl)pyridine-3-carbonitrile
  • Structural Differences : Incorporates a trifluoromethyl group (electron-withdrawing) at the 6-position and a methoxy-substituted benzyl group at the sulfur bridge.
  • Impact : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the unsubstituted pyridinylmethyl group in the target compound. The methoxy group increases solubility in polar solvents .
2-Amino-4,6-diphenyl-pyridine-3-carbonitrile Derivatives
  • Structural Differences: Amino group at the 2-position and phenyl groups at the 4- and 6-positions.
  • Impact: The amino group improves hydrogen-bonding capacity, enhancing interactions in photopolymerization systems, whereas the phenyl groups increase steric hindrance, reducing reactivity in cross-coupling reactions compared to the sulfur-linked pyridinylmethyl group .
6-Alkyl-2-amino-4-aryl-pyrano[3,2-c]pyridine-3-carbonitriles
  • Structural Differences : Fused pyran ring system and methoxy groups.

Comparative Data Table

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties
2-{[(Pyridin-3-yl)methyl]sulfanyl}pyridine-3-carbonitrile -S-(Pyridin-3-yl)methyl (2), -CN (3) C₁₂H₉N₃S 243.29 Moderate solubility in DMSO; UV absorption at 270 nm
2-{[(5-Formyl-2-methoxyphenyl)methyl]sulfanyl}-4-methyl-6-(trifluoromethyl)pyridine-3-carbonitrile -S-(5-formyl-2-methoxybenzyl) (2), -CF₃ (6), -CH₃ (4) C₁₉H₁₄F₃N₃O₂S 425.39 High lipophilicity (LogP ~3.2); fluorescence emission at 420 nm
2-Amino-4,6-diphenyl-pyridine-3-carbonitrile -NH₂ (2), -Ph (4,6) C₁₈H₁₃N₃ 271.32 Poor solubility in water; used in photoinitiators
6-Methyl-2-amino-4-phenyl-pyrano[3,2-c]pyridine-3-carbonitrile Fused pyran ring, -OCH₃ C₁₆H₁₅N₃O 265.31 Thermal stability >250°C; antimicrobial activity

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine-3-carbonitrile?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or cyclization. For example, thiol-containing intermediates (e.g., pyridinylmethyl mercaptans) can react with activated pyridine-carbonitrile precursors under controlled conditions. Catalysts like trifluoroacetic acid may enhance selectivity, and microwave-assisted synthesis can improve reaction efficiency . Key steps include:

  • Step 1 : Preparation of the pyridinylmethyl thiol intermediate.
  • Step 2 : Coupling with a 3-cyanopyridine derivative via sulfur nucleophilic attack.
  • Step 3 : Purification using column chromatography or recrystallization.

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and stereochemistry. For example, SCXRD data from related pyridine-carbonitrile derivatives confirm planar pyridine rings and sulfur bond geometries .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent environments (e.g., pyridine protons at δ 7.5–8.5 ppm and nitrile carbons at ~115 ppm).
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Q. How can researchers optimize reaction yields for sulfur-containing pyridine derivatives?

  • Methodological Answer :

  • Temperature control : Reflux conditions (e.g., 80–110°C) are often required for sulfur nucleophilic reactions .
  • Catalyst screening : Test acidic (e.g., TFA) or basic catalysts to improve thiol reactivity.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved for this compound?

  • Methodological Answer :

  • Cross-validation : Compare experimental NMR shifts with computational predictions (DFT calculations). For example, discrepancies in aromatic proton shifts may arise from dynamic effects in solution versus static crystal structures .
  • Variable-temperature NMR : Detect conformational flexibility or tautomerism that might explain inconsistencies.
  • Supplementary techniques : Use IR spectroscopy to confirm nitrile stretching vibrations (~2200 cm1^{-1}) and XRD for definitive bond geometry .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

  • Methodological Answer :

  • Intermediate purification : Isolate and characterize thiol intermediates before coupling to avoid competing reactions.
  • Reaction monitoring : Use TLC or in-situ FTIR to track progress and terminate reactions before side products dominate.
  • Protecting groups : Temporarily block reactive sites (e.g., pyridine nitrogen) to direct regioselectivity .

Q. How can researchers assess the pharmacological potential of this compound?

  • Methodological Answer :

  • In vitro screening : Test against enzyme targets (e.g., kinases) or microbial strains. For example, pyridine-carbonitrile derivatives exhibit antimicrobial activity in MIC assays .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., pyridine position, sulfur linkage) and compare bioactivity.
  • Toxicology profiling : Use cell viability assays (e.g., MTT) and Ames tests for genotoxicity .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Molecular docking : Simulate binding interactions with target proteins (e.g., using AutoDock Vina).
  • QSAR modeling : Correlate substituent properties (e.g., logP, H-bond donors) with activity data .
  • DFT studies : Calculate frontier molecular orbitals to predict reactivity and stability .

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